

# Technical Guide: Sulfo-Cyanine5.5 Amine Potassium Salt

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## Compound of Interest

Compound Name: *Sulfo-cyanine5.5 amine potassium*

Cat. No.: *B15556736*

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Audience: Researchers, Scientists, and Drug Development Professionals

## Core Chemical Properties

Sulfo-Cyanine5.5 amine is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research.[1] Its structure incorporates four sulfonate groups, which confer high hydrophilicity and excellent solubility in aqueous solutions.[2][3] This property is highly advantageous for labeling proteins, nucleic acids, and other biomolecules in physiological buffers without the need for organic co-solvents.[1]

The molecule contains a primary aliphatic amine group separated from the fluorophore core by a long linker arm.[2][3] This design facilitates the covalent conjugation to various electrophilic functional groups, such as activated esters (e.g., NHS esters) and epoxides, with minimal steric hindrance.[2][4] The dye is known for its high molar extinction coefficient and photostability, making it a bright and reliable fluorescent label for applications including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

Table 1: Physicochemical and Spectral Properties of **Sulfo-Cyanine5.5 Amine Potassium Salt**

Property	Value	Reference
Molecular Formula	C <sub>46</sub> H <sub>54</sub> K <sub>2</sub> N <sub>4</sub> O <sub>13</sub> S <sub>4</sub>	[2][3]
Molecular Weight	1077.41 g/mol	[2][3]
Appearance	Dark blue solid	[2][3]
Excitation Maximum (λ <sub>abs</sub> )	673 - 675 nm	[1][2][3]
Emission Maximum (λ <sub>em</sub> )	691 - 694 nm	[1][2][3]
Molar Extinction Coefficient (ε)	~211,000 - 235,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[2][3]
Fluorescence Quantum Yield (Φ)	~0.21	[2]
Solubility	Good solubility in water, DMF, and DMSO	[2][3]
Purity	≥95% (HPLC-MS, <sup>1</sup> H NMR)	[3]
Storage Conditions	Store at -20°C in the dark, desiccated.	[2][3]

## Experimental Protocols

The primary amine group on Sulfo-Cyanine5.5 is not directly reactive with carboxyl groups on biomolecules. A coupling agent, such as a carbodiimide, is required to activate the carboxyl group to facilitate the formation of a stable amide bond. The most common method involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[\[5\]\[6\]](#)

### 2.1 Protocol: Covalent Labeling of a Protein via EDC/Sulfo-NHS Chemistry

This protocol describes the general procedure for conjugating Sulfo-Cyanine5.5 amine to a protein (e.g., an antibody) that contains accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

Objective: To covalently attach Sulfo-Cyanine5.5 amine to a target protein.

#### Materials:

- Target protein (e.g., IgG) in a suitable amine-free buffer (e.g., MES, PBS).
- **Sulfo-Cyanine5.5 amine potassium salt.**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Sulfo-NHS (N-hydroxysulfosuccinimide).
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4.
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.
- Purification column (e.g., Sephadex G-25 desalting column).

#### Procedure:

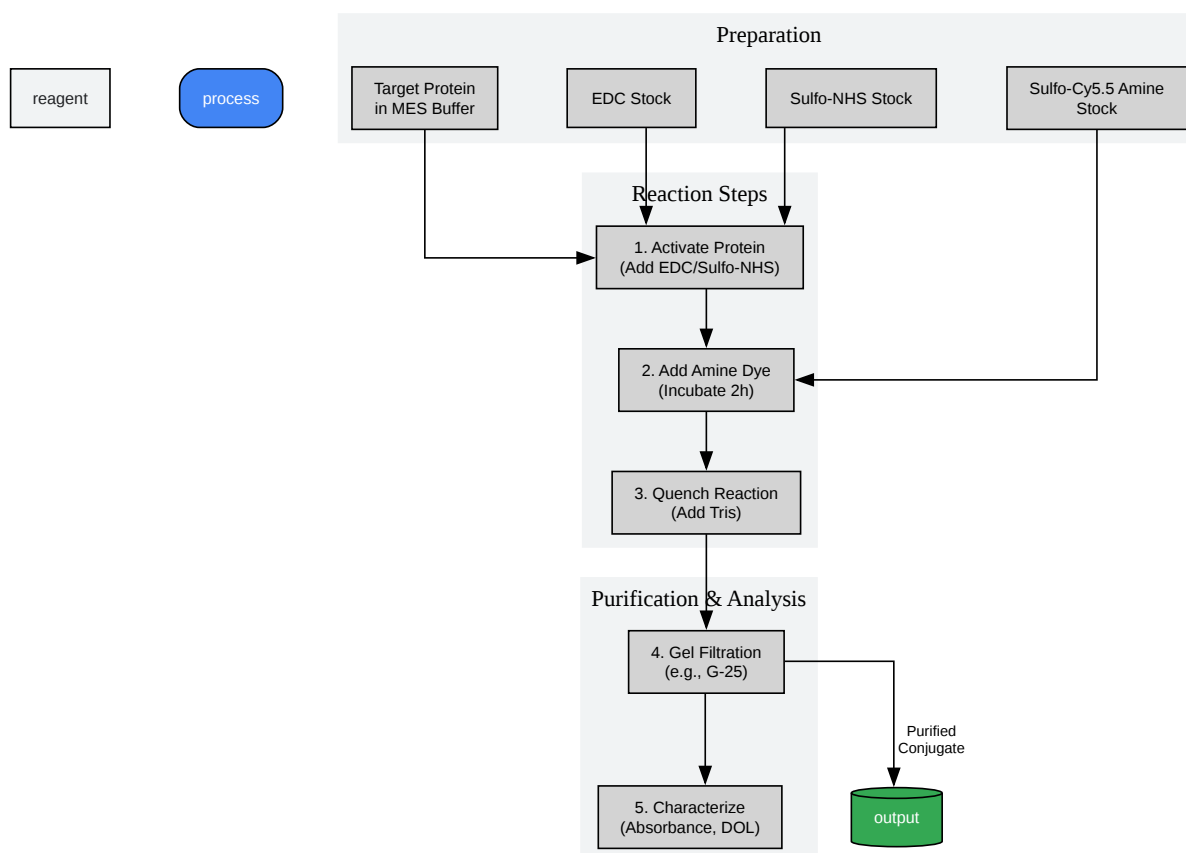
- Protein Preparation:
  - Dissolve or exchange the target protein into the Activation Buffer. Ensure the protein concentration is typically 1-10 mg/mL.
  - Remove any buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete with the reaction.
- Activation of Carboxyl Groups:
  - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.<sup>[6]</sup>
  - Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting molar ratio is 10:1:1 (EDC:Sulfo-NHS:Protein).
  - Incubate the mixture for 15-30 minutes at room temperature. This reaction forms a semi-stable Sulfo-NHS ester on the protein's carboxyl groups.<sup>[5][6]</sup>

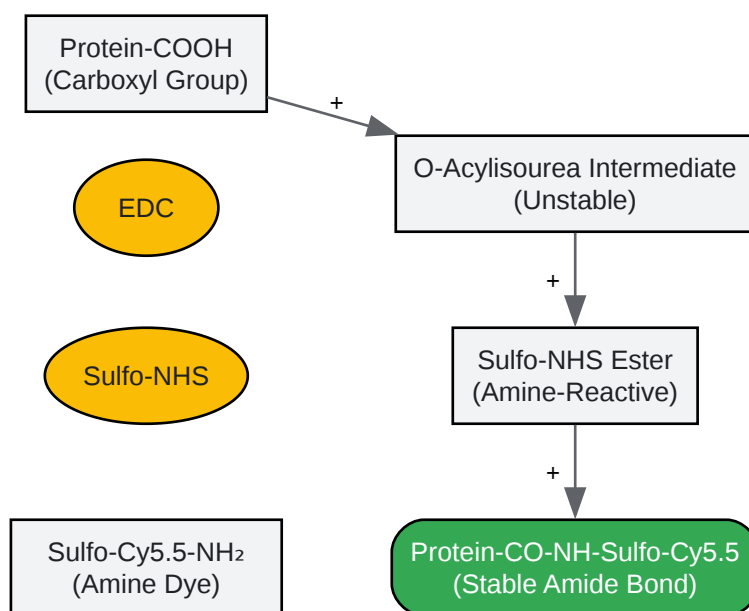
- Conjugation with Sulfo-Cyanine5.5 Amine:
  - Prepare a stock solution of Sulfo-Cyanine5.5 amine in the Coupling Buffer (or DMSO).
  - Add the Sulfo-Cyanine5.5 amine solution to the activated protein mixture. A molar excess of dye (e.g., 5-20 fold over the protein) is recommended to ensure efficient labeling.
  - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
  - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
  - Add the Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.
  - Incubate for 15-30 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.
- Purification of the Conjugate:
  - Remove the excess, unconjugated dye and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25).
  - Elute the protein-dye conjugate using PBS, pH 7.4. The labeled protein will typically elute in the void volume as the first colored fraction.
- Characterization:
  - Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~673 nm (for Sulfo-Cyanine5.5). The DOL is the average number of dye molecules per protein molecule.

## Visualizations: Workflows and Mechanisms

### 3.1 Experimental Workflow: Protein Conjugation

The following diagram illustrates the key steps involved in the covalent labeling of a protein with Sulfo-Cyanine5.5 amine using EDC/Sulfo-NHS chemistry.





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